molecular formula C7H5Br2NO2 B1530928 3,5-Dibromo-4-hydroxybenzaldehyde oxime CAS No. 25952-74-3

3,5-Dibromo-4-hydroxybenzaldehyde oxime

Cat. No.: B1530928
CAS No.: 25952-74-3
M. Wt: 294.93 g/mol
InChI Key: UVKQTDFYDUQTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-hydroxybenzaldehyde oxime is a compound with the molecular formula C7H5Br2NO2 . It is derived from marine bacteria and is considered a marine antibiotic . It is a very useful building block for the preparation of a wide range of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, a hydroxyl group, and an oxime group . The exact 3D structure is not available in the search results.


Chemical Reactions Analysis

This compound has been found to affect the reactions of mitochondria and chloroplasts. It stimulates ADP-limited oxygen utilization, inhibits non-ADP-limited oxygen uptake, and relieves oligomycin-inhibited oxygen uptake .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Protocols: The synthesis of 3-Hydroxy-5-nitrobenzaldehyde from 3,5-dinitrobenzoyl chloride has been improved, optimizing the oxime to substrate ratios for better yields, which is crucial for the efficient production of compounds like 3,5-Dibromo-4-hydroxybenzaldehyde oxime (Zhang Wen-jing, 2009).
  • Catalytic Oxyfunctionalization: A study on Cu(OAc)2-catalyzed oxyfunctionalization demonstrates the transformation of 4-hydroxybenzaldehydes into various aromatic carbonyl compounds, indicating a pathway for modifying this compound for potential applications (Jian'an Jiang et al., 2014).

Molecular Structure and Application

  • Complex Formation and Supramolecular Structures: Research on copper(II) complexes with salicyl mono-oxime ligands, including derivatives of this compound, shows their potential in forming mono-nuclear structures and supramolecular assemblies through hydrogen bonding, hinting at applications in materials science and coordination chemistry (D. Wen, 2010).

Radiosynthesis and Biodistribution

  • Radiolabeling for Imaging: A study on radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including this compound derivatives, emphasizes its application in enhancing imaging techniques for medical research, particularly in positron emission tomography (PET) (M. Glaser et al., 2008).

Material Science and Polymer Chemistry

  • Polymers Functionalization: Research into multi-functionalization of polymers through strain-promoted cycloadditions highlights the use of 4-vinylbenzaldehyde derivatives, potentially including this compound, for creating oxime, azide, and nitrone-bearing copolymers. This opens up avenues for developing new materials with tailored properties for various applications (Petr A. Ledin et al., 2013).

Properties

IUPAC Name

2,6-dibromo-4-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKQTDFYDUQTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-hydroxybenzaldehyde oxime
Reactant of Route 2
3,5-Dibromo-4-hydroxybenzaldehyde oxime
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-4-hydroxybenzaldehyde oxime
Reactant of Route 4
3,5-Dibromo-4-hydroxybenzaldehyde oxime
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-4-hydroxybenzaldehyde oxime
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-4-hydroxybenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.